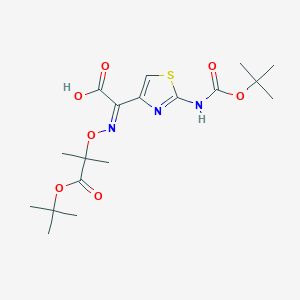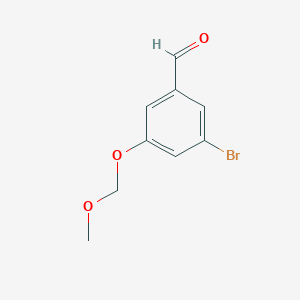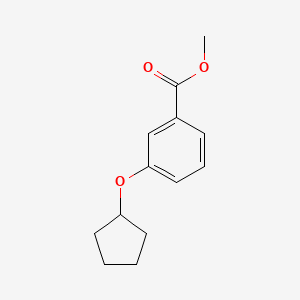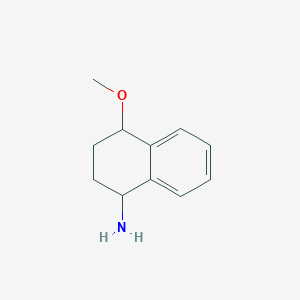
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this molecule a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. This is followed by alkylation to introduce the ethyl and methyl groups. The final step involves the coupling of the pyrazole derivative with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent choice, temperature control, and purification methods are also critical factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
科学研究应用
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyridine
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Morpholine
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyrrolidine
Uniqueness
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups further modifies its reactivity and interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC 名称 |
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-4-15-12(9(2)10(3)14-15)11-5-7-13-8-6-11/h11,13H,4-8H2,1-3H3 |
InChI 键 |
ITAVCQFFEODSLQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C)C2CCNCC2 |
规范 SMILES |
CCN1C(=C(C(=N1)C)C)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1646002.png)












